3-Bromo-2,5-difluorobenzamide
Overview
Description
3-Bromo-2,5-difluorobenzamide is a chemical compound . Its CAS number is 1807071-07-3 . It’s important to note that the exact chemical formula is not available .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various methods . These methods include Density Functional Theory (DFT), Hartree-Fock (HF) methods, and topological Atoms in Molecules (AIM) approach .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied . For instance, the molecular weight of a similar compound, 3-Bromo-2,6-difluorobenzamide, is 236.02 .Scientific Research Applications
In Photosynthetic Research
3-Bromo-2,5-difluorobenzamide and its derivatives have been studied for their inhibitory effects on photosynthetic electron transport (PET), particularly in the photosynthetic apparatus. These compounds, due to their structural properties, can interact with chlorophyll a and aromatic amino acids, primarily affecting photosystem 2. This interaction has potential implications for understanding the mechanics of photosynthesis and designing inhibitors with specific characteristics based on compound lipophilicity and electronic properties of substituents (Kráľová et al., 2013).
In Solid State Chemistry
The structural, thermal, and mechanical properties of polymorphs of fluorinated amides, closely related to 3-Bromo-2,5-difluorobenzamide, have been quantitatively investigated. These studies highlight the significance of short, linear C-H⋅⋅⋅F intermolecular interactions in the solid state and how the formation of polymorphs can be regulated, which is crucial for the development of materials with specific mechanical properties (Mondal et al., 2017).
In Crystallography
Research on crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo derivatives, has contributed to our understanding of molecular geometries and intermolecular interactions in crystalline materials. These studies help in the design and synthesis of materials with desired physical and chemical properties by elucidating the dihedral angles between benzene rings and how these angles influence the material's characteristics (Suchetan et al., 2016).
In Antibacterial Research
The design and synthesis of 3-substituted 2,6-difluorobenzamide derivatives, which include structural motifs similar to 3-Bromo-2,5-difluorobenzamide, have shown promising antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. These derivatives act as FtsZ inhibitors, targeting bacterial cell division, which offers a potential pathway for developing new antibacterial agents (Bi et al., 2017).
In Antioxidant Studies
Studies on bromophenol derivatives, which share some structural similarities with 3-Bromo-2,5-difluorobenzamide, have demonstrated significant scavenging activity against radicals. These findings indicate the potential of such compounds in developing natural antioxidants for use in food and pharmaceutical industries (Li et al., 2012).
Safety And Hazards
Future Directions
While specific future directions for 3-Bromo-2,5-difluorobenzamide are not mentioned, there are expectations for many novel applications of similar compounds in the future .
Relevant Papers There are several papers related to the study of similar compounds . These papers discuss various aspects such as synthesis, molecular structure, chemical reactions, and more.
properties
IUPAC Name |
3-bromo-2,5-difluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQHCHOZUYQYFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-difluorobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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